molecular formula C16H23Cl2NO3S B2474203 2,5-dichloro-N-cyclohexyl-4-ethoxy-N-ethylbenzene-1-sulfonamide CAS No. 1206148-45-9

2,5-dichloro-N-cyclohexyl-4-ethoxy-N-ethylbenzene-1-sulfonamide

Cat. No.: B2474203
CAS No.: 1206148-45-9
M. Wt: 380.32
InChI Key: QWOLHTFHRIILSP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-cyclohexyl-4-ethoxy-N-ethylbenzene-1-sulfonamide is an organic compound with a complex structure, characterized by the presence of multiple functional groups including chloro, cyclohexyl, ethoxy, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-cyclohexyl-4-ethoxy-N-ethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the sulfonation of a benzene derivative followed by the introduction of the ethoxy and cyclohexyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations, including the management of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-cyclohexyl-4-ethoxy-N-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2,5-dichloro-N-cyclohexyl-4-ethoxy-N-ethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-cyclohexyl-4-ethoxy-N-ethylbenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-cyclohexyl-4-methoxy-N-ethylbenzene-1-sulfonamide
  • 2,5-dichloro-N-cyclohexyl-4-ethoxy-N-methylbenzene-1-sulfonamide
  • 2,5-dichloro-N-cyclohexyl-4-ethoxy-N-ethylbenzene-1-sulfonate

Uniqueness

Compared to similar compounds, 2,5-dichloro-N-cyclohexyl-4-ethoxy-N-ethylbenzene-1-sulfonamide is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. Its ethoxy and cyclohexyl groups, in particular, influence its solubility, stability, and interaction with biological targets, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

2,5-dichloro-N-cyclohexyl-4-ethoxy-N-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2NO3S/c1-3-19(12-8-6-5-7-9-12)23(20,21)16-11-13(17)15(22-4-2)10-14(16)18/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOLHTFHRIILSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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